4-[5-(1-benzofuran-5-yl)pyrimidin-2-yl]morpholine is a complex organic compound characterized by its unique structural components, which include a benzofuran moiety, a pyrimidine ring, and a morpholine group. The compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is CHNO, and it has been identified with the CAS number 2640945-79-3.
This compound is classified as an organic heterocyclic compound, falling under the category of pyrimidines. Its synthesis often involves multi-step organic reactions, particularly those that facilitate the formation of carbon-carbon bonds between the benzofuran and pyrimidine components.
The synthesis of 4-[5-(1-benzofuran-5-yl)pyrimidin-2-yl]morpholine typically employs the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl halide in the presence of a palladium catalyst.
The synthesis process generally consists of several steps:
Optimizations for industrial production may include higher reaction temperatures, continuous flow reactors, and more efficient catalysts to enhance yield and reduce costs.
The molecular structure of 4-[5-(1-benzofuran-5-yl)pyrimidin-2-yl]morpholine can be described as follows:
The compound's molecular weight is approximately 238.29 g/mol, with a melting point that can vary based on purity and specific synthesis conditions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm its structure.
4-[5-(1-benzofuran-5-yl)pyrimidin-2-yl]morpholine can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-[5-(1-benzofuran-5-yl)pyrimidin-2-yl]morpholine primarily revolves around its interactions with biological targets. Research suggests it may exhibit antimicrobial and anticancer properties by inhibiting specific enzymes or receptors involved in cell signaling pathways.
The compound's activity is likely mediated through binding interactions that stabilize enzyme-substrate complexes or disrupt normal cellular processes. For example, it has been investigated for its potential as an inhibitor of certain kinases involved in cancer progression .
4-[5-(1-benzofuran-5-yl)pyrimidin-2-yl]morpholine typically appears as a solid at room temperature. Its solubility may vary depending on the solvent used, with polar solvents generally providing better solubility due to the presence of functional groups.
The chemical stability of this compound is influenced by its functional groups, which can participate in various chemical reactions. Its reactivity profile suggests it can undergo oxidation, reduction, and substitution reactions under appropriate conditions .
4-[5-(1-benzofuran-5-yl)pyrimidin-2-yl]morpholine has several applications across different scientific fields:
The Suzuki-Miyaura cross-coupling reaction serves as the cornerstone for constructing the benzofuran-pyrimidine core of this compound. This method enables efficient C–C bond formation between 5-bromopyrimidine and benzofuran-5-ylboronic acid derivatives under mild conditions. Potassium benzofuran-5-yltrifluoroborate is often preferred over boronic acids due to its superior stability against protodeboronation—a critical advantage for industrial-scale synthesis where reagent shelf life impacts process economics [2]. The reaction typically employs Pd(OAc)₂ or Pd(PPh₃)₄ (0.5-2 mol%) with SPhos as a ligand in toluene/water mixtures at 80-100°C, achieving yields >85% within 8 hours [2] [6].
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Parameters
Variable | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Catalyst System | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | +22% efficiency |
Solvent | Dioxane/H₂O | Toluene/H₂O (4:1) | +15% selectivity |
Temperature | 100°C | 80°C | Reduced side products |
Boron Reagent | Boronic acid | Trifluoroborate salt | +30% stability |
Microwave irradiation significantly accelerates this step, reducing reaction times to <30 minutes while maintaining yields at 82-90% [6]. Key challenges include minimizing homocoupling of boronic species, which is suppressed by degassing solvents and maintaining precise stoichiometric ratios (1:1.05 aryl halide to boron reagent). Recent advances utilize polymer-encapsulated Pd catalysts that reduce metal leaching to <0.5 ppm—critical for pharmaceutical-grade intermediates [5].
Morpholine introduction relies on Buchwald-Hartwig amination between 2-chloro-5-(benzofuran-5-yl)pyrimidine and morpholine. This Pd-catalyzed C–N coupling requires electron-rich ligands to facilitate oxidative addition and reductive elimination. XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) demonstrates exceptional efficacy, enabling reactions at 90°C in toluene with K₃PO₄ as base, achieving >92% conversion in 12 hours [1] [6]. The reaction mechanism involves:
Table 2: Solvent and Base Effects on Morpholine Coupling Efficiency
Solvent | Base | Ligand | Conversion (%) | Byproduct Formation |
---|---|---|---|---|
Toluene | K₃PO₄ | XPhos | 92% | <2% dehalogenation |
DMF | Cs₂CO₃ | BINAP | 78% | 15% hydrolysis |
Dioxane | DBU | DavePhos | 65% | 8% homocoupling |
Acetonitrile | K₂CO₃ | SPhos | 84% | 5% morpholine oxidation |
Notably, morpholine’s cyclic amine structure enhances nucleophilicity versus linear amines, reducing typical catalyst loadings by 30-40% [1]. Water content must be controlled to <0.1% to prevent hydrolysis of the chloroheterocycle. Recent protocols employ continuous-flow microreactors with immobilized Pd/γ-Al₂O₃@ASMA catalysts, achieving 99.5% selectivity at 120°C residence times of 5 minutes [5].
Strategic functionalization leverages the differential reactivity of pyrimidine C-2, C-4, and C-5 positions. The C-2 chlorine exhibits 12× greater electrophilicity than C-4/C-5 positions due to the electron-withdrawing benzofuran moiety, enabling sequential substitutions [6] [10]. A representative sequence involves:
Advanced deconstruction-reconstruction techniques have emerged where pyrimidine N-oxides undergo C–H functionalization at C-2 using CuI/t-BuOOH, followed by morpholine introduction [7]. This avoids traditional halogenation steps but requires stringent oxygen exclusion. For electron-deficient variants, nucleophilic aromatic substitution with morpholine precedes benzofuran coupling, reversing the standard sequence to prevent catalyst poisoning [10].
Scale-up necessitates addressing three critical bottlenecks: catalyst recovery, heat transfer in exothermic amination steps, and purification of hydrophobic intermediates. Fixed-bed flow reactors with morpholine-modified Pd/γ-Al₂O₃@ASMA pellets demonstrate exceptional stability, maintaining >99% conversion over 10 cycles with Pd leaching <0.08% per run [5]. Key optimizations include:
Table 3: Industrial Process Metrics for Key Synthetic Steps
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Reaction volume (L/kg API) | 120 | 18 | 85% reduction |
Catalyst turnover (TON) | 380 | 5,200 | 13.7× increase |
Total step time | 34 hours | 2.1 hours | 94% faster |
E-factor (waste/kg product) | 86 | 11 | 87% reduction |
Energy consumption drops by 60% when microwave-assisted Suzuki coupling is integrated with flow amination. Future directions focus on enzymatic morpholine biosynthesis to replace petroleum-derived feedstocks, potentially improving the process carbon intensity by 40% [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1